ZD-7155

Descripción general

Descripción

ZD-7155 es un compuesto orgánico sintético conocido por su función como antagonista competitivo potente y selectivo para el receptor de tipo 1 de angiotensina II. Este compuesto es particularmente significativo en el campo de la investigación cardiovascular debido a su capacidad para desplazar la unión de la angiotensina II en membranas de glándulas suprarrenales de cobayas con un valor de IC50 de 3.8 nanomolar . This compound es más potente y de acción más prolongada que el antagonista prototipo del receptor de tipo 1 de angiotensina II, losartán .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ZD-7155 involucra múltiples pasos, comenzando con la preparación de la estructura central de naftiridina. Los pasos clave incluyen:

Formación del núcleo de naftiridina: Esto involucra la ciclización de precursores apropiados en condiciones controladas.

Introducción de la parte bifenilo: Este paso involucra el acoplamiento del núcleo de naftiridina con un derivado de bifenilo, típicamente usando reacciones de acoplamiento cruzado catalizadas por paladio.

Funcionalización del anillo de tetrazol:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

ZD-7155 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: this compound se puede reducir para formar derivados reducidos, que pueden tener diferentes actividades biológicas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en las partes bifenilo y tetrazol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Las reacciones de acoplamiento cruzado catalizadas por paladio se emplean comúnmente para reacciones de sustitución.

Productos Mayores

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas diferentes .

Aplicaciones Científicas De Investigación

Cardiovascular Research

ZD-7155 has been extensively studied for its antihypertensive properties. In a notable study, this compound was administered to Goldblatt hypertensive rats, resulting in a significant reduction in blood pressure sustained for up to 48 hours. The study highlighted:

- Dose-dependent effects : Higher doses led to greater reductions in blood pressure and inhibition of angiotensin II receptor binding in various tissues, including the kidney and adrenal gland .

Metabolic Studies

Recent investigations have explored the role of angiotensin receptors in metabolic processes. This compound has been shown to promote the browning of white adipose tissue (WAT) in animal models. This effect is associated with:

- Increased energy expenditure : Enhanced expression of uncoupling protein 1 (UCP1) and improved mitochondrial function.

- Potential therapeutic implications : Suggesting a role for this compound in combating obesity and related metabolic disorders .

Renal Function Studies

Research has demonstrated that this compound modulates renal hemodynamic responses to angiotensin II. In controlled experiments, the compound's administration influenced renal vascular responses, emphasizing its potential utility in understanding renal pathophysiology .

Case Study 1: Antihypertensive Efficacy

A study involving Sprague-Dawley rats revealed that this compound effectively lowered blood pressure by blocking angiotensin II actions. The results indicated sustained antihypertensive effects correlated with receptor occupancy over time, showcasing its potential as a long-term treatment option for hypertension .

Case Study 2: Metabolic Effects on Adipose Tissue

In vivo studies using C57BL/6J mice illustrated that administration of this compound led to significant changes in WAT characteristics, including reduced mass and increased browning markers. These findings suggest that this compound may serve as a novel approach to treat metabolic syndrome .

Mecanismo De Acción

ZD-7155 ejerce sus efectos uniéndose de forma competitiva al receptor de tipo 1 de angiotensina II, bloqueando así la acción de la angiotensina II. Esto conduce a una reducción de la presión arterial y otros efectos cardiovasculares. Los objetivos moleculares involucrados incluyen el receptor de tipo 1 de angiotensina II, y las vías afectadas incluyen el sistema renina-angiotensina-aldosterona .

Comparación Con Compuestos Similares

Compuestos Similares

Losartán: Un antagonista prototipo del receptor de tipo 1 de angiotensina II.

Valsartán: Otro antagonista del receptor de tipo 1 de angiotensina II con propiedades similares.

Irbesartán: Conocido por su alta afinidad por el receptor de tipo 1 de angiotensina II.

Singularidad de ZD-7155

This compound es único debido a su mayor potencia y duración de acción más prolongada en comparación con el losartán. También tiene una estructura química distinta, que contribuye a su perfil farmacológico único .

Actividad Biológica

ZD-7155 is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor, primarily studied for its role in modulating cardiovascular and neurophysiological functions. This compound has garnered attention for its ability to influence various biological processes, particularly those related to the renin-angiotensin system (RAS). This article presents a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound acts by blocking the AT1 receptor, which is known to mediate many of the effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. By inhibiting this receptor, this compound effectively reduces the physiological responses typically induced by angiotensin II.

Key Findings:

- Neurophysiological Effects : In studies involving mouse suprachiasmatic nuclei (SCN), this compound was shown to block both stimulatory and inhibitory effects of angiotensin II on neuronal discharge. This indicates its role in modulating circadian rhythms through neuropeptide signaling pathways .

- Cellular Responses : In dopaminergic neuron cell lines, treatment with angiotensin II increased SIRT1 levels, an effect that was inhibited by this compound, suggesting that AT1 receptor signaling is involved in regulating SIRT1 expression .

Biological Activity Assessment

The biological activity of this compound has been assessed through various experimental models. Below are summarized findings from significant studies:

Case Studies

Several case studies illustrate the practical applications and implications of this compound in research:

- Angiotensin II and Circadian Rhythms :

- Neuroprotection in Dopaminergic Cells :

Discussion

The biological activity of this compound underscores its significance as an AT1 receptor antagonist in both cardiovascular and neurological contexts. Its ability to modulate neuronal activity and cellular responses to angiotensin II positions it as a valuable compound for further research into therapeutic applications.

Implications for Future Research:

- Investigating the long-term effects of this compound on circadian rhythm disorders.

- Exploring potential neuroprotective strategies using this compound in models of neurodegenerative diseases.

Propiedades

Fórmula molecular |

C26H26N6O |

|---|---|

Peso molecular |

438.5 g/mol |

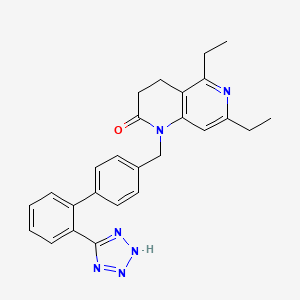

Nombre IUPAC |

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C26H26N6O/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31) |

Clave InChI |

BFVNEYDCFJNLGN-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC |

SMILES canónico |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC |

Sinónimos |

5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrahydrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride 5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride ZD 7155 ZD-7155 ZD7155 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.